3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
Description
3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a nitrile-containing compound featuring a pyrrolidine ring substituted with an ethoxymethyl group at the 3-position and a ketone moiety adjacent to the nitrile group. This structure places it within a broader class of 3-oxo-3-(heterocyclic)propanenitrile derivatives, which are pivotal intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocycles relevant to pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-[3-(ethoxymethyl)pyrrolidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-8-9-4-6-12(7-9)10(13)3-5-11/h9H,2-4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPXQDKPNGERCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases. They have been found in many biologically active compounds.
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins.
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities.
Biochemical Analysis
Biochemical Properties
3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to engage in specific binding interactions with enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. Additionally, the compound’s nitrile group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in metabolic regulation and stress responses. The compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This modulation can lead to changes in the expression of genes involved in cellular metabolism, growth, and differentiation. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, its interaction with PPARs can result in the activation or inhibition of these receptors, thereby influencing lipid and glucose metabolism. Additionally, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. These interactions can also result in alterations in gene expression, as the compound can modulate the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting changes in cell viability and metabolic activity over extended periods of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in animal behavior or physiology. At higher doses, the compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. Threshold effects have also been observed, with certain dosages leading to significant changes in metabolic activity and gene expression. These findings highlight the importance of careful dosage optimization in preclinical studies to minimize adverse effects while maximizing therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties. Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs). Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, the presence of the compound in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins, while its localization in the mitochondria can impact cellular metabolism and energy production.
Biological Activity
3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile, with the CAS number 2097978-80-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C10H16N2O2, with a molecular weight of 196.25 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| CAS Number | 2097978-80-6 |
| Purity | ≥95% |
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrrolidine ring often contributes to the modulation of neurotransmitter systems, which may influence cognitive functions and behavior.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study focusing on related nitriles demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
Case Studies
- Antimicrobial Efficacy : A study published in Frontiers in Microbiology explored the antimicrobial effects of pyrrolidine-based compounds. The findings suggested that modifications to the ethyl group could enhance activity against Gram-positive bacteria .
- Neuropharmacological Effects : In a case study examining the effects of pyrrolidine derivatives on neurotransmitter levels, researchers found that certain modifications increased affinity for serotonin receptors, potentially leading to anxiolytic effects .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds. For instance:
- Synthesis Studies : Research has shown that altering the substituents on the pyrrolidine ring can lead to significant changes in biological activity. A comparative analysis highlighted that ethoxy groups enhance solubility and bioavailability .
- Biological Assays : In vitro assays demonstrated that compounds structurally related to this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is with a molecular weight of approximately 196.25 g/mol. The compound features a pyrrolidine ring, which is essential for its biological activity, and an oxo group that enhances its reactivity. The presence of the ethoxymethyl group contributes to its solubility and stability in various chemical environments.
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its ability to introduce cyano groups into organic molecules makes it valuable for constructing complex molecular architectures. This compound can participate in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen bonds, which are pivotal in drug discovery processes.
Key Reactions Involving the Compound
- Nucleophilic Attacks : The pyrrolidine moiety can act as a nucleophile, attacking electrophilic centers in various substrates.
- Condensation Reactions : It can undergo condensation with other functional groups, leading to the formation of diverse chemical entities.
Research indicates that compounds derived from this compound exhibit potential biological activities, including interactions with specific enzymes and receptors. This interaction can influence biochemical pathways relevant to therapeutic effects.
Case Studies and Research Findings
- JAK1 Inhibition : A derivative of this compound was evaluated as a selective inhibitor of Janus kinase 1 (JAK1), demonstrating significant efficacy in preclinical models for autoimmune diseases. It exhibited an IC50 value of 8.5 nM against JAK1, indicating strong inhibitory potential .
- Synthesis of Heterocycles : In various studies, this compound has been utilized to synthesize thiazolines and thiophenes, which are known for their biological activities, including antimicrobial and anticancer properties .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Serves as a building block for synthesizing heterocyclic compounds |
| Medicinal Chemistry | Potential use in drug development targeting specific biological pathways |
| Biological Activity | Exhibits interactions with enzymes/receptors influencing therapeutic effects |
| Case Studies | Demonstrated efficacy as a JAK1 inhibitor and in synthesizing bioactive compounds |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile and its analogs:
Key Findings from Comparative Analysis :
Synthetic Flexibility: Pyrrolidine/pyrrole derivatives (e.g., 3-(1-methylpyrrol-2-yl)-3-oxopropanenitrile) are synthesized via electrophilic substitutions or Knoevenagel condensations, often under mild conditions (e.g., ethanol/piperidine at 0–5°C) . In contrast, piperidine analogs (e.g., 3-oxo-3-piperidin-1-yl-propanenitrile) may require stronger bases or catalysts due to the reduced nucleophilicity of piperidine compared to pyrrolidine .
Biological Relevance: Indole-containing analogs (e.g., 3-(indol-3-yl)-3-oxopropanenitrile) exhibit notable bioactivity, such as biofilm inhibition, attributed to the indole moiety’s ability to intercalate into biological matrices .
Electronic and Steric Effects :
- Substituents like fluorine (e.g., 3-(1-(2-fluorophenyl)-pyrrol-2-yl)-3-oxopropanenitrile) introduce electron-withdrawing effects, altering reactivity in subsequent reactions . The ethoxymethyl group in the target compound likely provides steric hindrance, which could slow reaction kinetics compared to smaller substituents (e.g., methyl).
Catalytic Applications :
- Analogs such as 3-(1-methylpyrrol-2-yl)-3-oxopropanenitrile are used in cooperative catalysis (e.g., MIL-125(Ti)-based systems) for synthesizing tetrahydropyridopyrimidines, highlighting the role of nitrile groups in stabilizing transition states .
Preparation Methods
Alkylation of Pyrrolidine
A common approach to prepare 3-(ethoxymethyl)pyrrolidine involves the nucleophilic substitution of pyrrolidine nitrogen with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic conditions.
- Reagents: Pyrrolidine, ethoxymethyl chloride/bromide, base (e.g., potassium carbonate or sodium hydride)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Conditions: Room temperature to mild heating (25–60 °C)
- Outcome: Formation of N-(ethoxymethyl)pyrrolidine with high selectivity
This step generally proceeds with good yields (>80%) and minimal side reactions due to the nucleophilicity of the pyrrolidine nitrogen and the good leaving group ability of halides.
Alternative Synthetic Routes
Reductive Amination Pathway
An alternative to direct alkylation involves reductive amination of pyrrolidine with ethoxyacetaldehyde, followed by acylation with cyanoacetyl derivatives.
- Step 1: React pyrrolidine with ethoxyacetaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride
- Step 2: Acylate the resulting N-(ethoxymethyl)pyrrolidine with cyanoacetyl chloride
This method can offer better control over substitution and stereochemistry, especially when chiral pyrrolidines are used.
Purification and Characterization
- Purification: Column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures; recrystallization from appropriate solvents
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (characteristic nitrile stretch near 2250 cm⁻¹), and mass spectrometry
Data Table Summarizing Preparation Methods
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation | Pyrrolidine + Ethoxymethyl chloride, K2CO3, DMF, 40 °C | 80–90 | Direct N-alkylation, mild conditions |
| 2 | Acylation | N-(Ethoxymethyl)pyrrolidine + Cyanoacetyl chloride, Et3N, DCM, 0–25 °C | 60–85 | Formation of keto nitrile moiety |
| Alt 1 | Reductive Amination + Acylation | Pyrrolidine + Ethoxyacetaldehyde + NaBH(OAc)3, then acylation as above | 65–80 | Offers stereochemical control |
Research Findings and Notes
- The alkylation step is generally straightforward with high regioselectivity for N-alkylation over C-alkylation due to the nucleophilicity of the nitrogen atom.
- Use of mild bases and aprotic solvents minimizes side reactions such as over-alkylation or polymerization.
- The acylation step requires careful temperature control to prevent hydrolysis of cyanoacetyl chloride and side reactions.
- Reductive amination provides an alternative when ethoxymethyl halides are less accessible or when stereochemical purity is desired.
- Purification methods such as silica gel chromatography are effective due to the polarity differences between starting materials and product.
- Yields reported in analogous compounds and related pyrrolidine derivatives suggest that the overall synthetic sequence is efficient and scalable.
Q & A
Basic: What synthetic strategies are recommended for 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound involves cyclization and functionalization steps. Key approaches include:
- Cyclization Reactions : Formation of the pyrrolidine ring using precursors like amino alcohols or ketones, followed by ethoxymethyl group introduction via alkylation .
- Nitrile Incorporation : Use of cyanoacetamide derivatives or Knoevenagel condensation to introduce the nitrile group .
Optimization Tips : - Employ microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) to enhance reaction efficiency and reduce by-products .
- Use catalysts like piperidine in ethanol at 0–5°C to control exothermic reactions and improve regioselectivity .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Critical methods include:
- X-ray Crystallography : To confirm molecular geometry and hydrogen-bonding patterns (e.g., torsion angles of the pyrrolidine ring) .
- NMR Spectroscopy : H and C NMR to verify ethoxymethyl (-OCHCH) and nitrile (-CN) group integration .
- Mass Spectrometry (HRMS) : For precise molecular weight validation (expected error < 2 ppm) .
Basic: How does the ethoxymethyl substituent influence the compound’s solubility and reactivity?
Answer:
- Solubility : The ethoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, ethanol) due to its ether oxygen, facilitating biological assays .
- Reactivity : The electron-donating ethoxy group stabilizes the pyrrolidine ring’s partial positive charge, favoring nucleophilic substitutions at the carbonyl position .
Advanced: How can computational modeling predict the bioactivity of this compound against enzymatic targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding interactions with targets (e.g., kinases or GPCRs). Focus on the nitrile group’s role in hydrogen bonding .
- MD Simulations : Assess conformational stability of the ethoxymethyl-pyrrolidine moiety in aqueous environments (e.g., 100 ns trajectories) to predict bioavailability .
Advanced: What strategies resolve contradictions in reported biological activities of similar nitrile-containing pyrrolidine derivatives?
Answer:
- Meta-Analysis : Compare IC values across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) and purity (>95% by HPLC) .
- SAR Studies : Systematically modify the ethoxymethyl group to isolate its contribution to activity. For example, replace it with hydroxymethyl to test hydrogen-bonding effects .
Advanced: How can unexpected by-products during synthesis be identified and mitigated?
Answer:
- By-Product Analysis : Use LC-MS to detect intermediates (e.g., over-alkylated pyrrolidine derivatives) .
- Mitigation : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of pyrrolidine to cyanoacetate) and employ scavengers like molecular sieves to trap excess reagents .
Advanced: What role does the nitrile group play in stability under acidic/basic conditions?
Answer:
- Stability Testing : Expose the compound to pH 2–12 buffers and monitor degradation via UV-Vis (λ = 220–300 nm). Nitriles are generally stable below pH 10 but hydrolyze to amides/carboxylic acids under strong acids/bases .
- Applications : The nitrile’s stability in physiological pH (7.4) supports its use as a protease inhibitor precursor .
Basic: What are the key safety considerations when handling this compound?
Answer:
- Toxicity : Nitriles may release cyanide under pyrolysis; use fume hoods and avoid high-temperature open systems .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Confirm purity (>95%) via HPLC before use .
Advanced: How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
Answer:
- Lipophilicity Adjustment : Introduce fluorine atoms to the ethoxymethyl group (logP reduction by ~0.5 units) to enhance blood-brain barrier penetration .
- Prodrug Design : Convert the nitrile to a tert-butyl carbamate for improved oral bioavailability, with enzymatic cleavage in target tissues .
Advanced: What mechanistic insights explain its reactivity in multicomponent reactions (MCRs)?
Answer:
- Reactivity in MCRs : The nitrile and carbonyl groups act as electrophilic partners. For example, in Ugi reactions, the nitrile forms iminium intermediates, enabling access to polycyclic scaffolds .
- Catalysis : Use Lewis acids (e.g., ZnCl) to activate the carbonyl group, accelerating cycloaddition steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
